molecular formula C13H16N2O B1320479 1-(4-Isocyanatobenzyl)piperidine CAS No. 879896-46-5

1-(4-Isocyanatobenzyl)piperidine

Cat. No.: B1320479
CAS No.: 879896-46-5
M. Wt: 216.28 g/mol
InChI Key: XNVZPAQMEUGJEO-UHFFFAOYSA-N
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Description

1-(4-Isocyanatobenzyl)piperidine is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Conformational Analysis of Piperidine Analogs

One area of research involving 1-(4-Isocyanatobenzyl)piperidine focuses on the synthesis and conformational analysis of piperidine analogs. For instance, a study described a stereoselective synthetic approach to substituted piperidines through the amination of dibenzyl ethers using chlorosulfonyl isocyanate (CSI), which might be related to the use of isocyanatobenzyl groups in similar syntheses. This process highlighted the influence of neighboring group effects and N-protecting groups on the stereochemistry and conformation of the resulting piperidine intermediates, offering insights into the structural dynamics of such compounds (Kim et al., 2007).

Structural Characterization and Bioactivity

Another study synthesized a novel compound by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, leading to a molecule with broad inhibitory activities against fungi. This research demonstrates the potential of modifying piperidine structures for achieving desired biological activities, which might be applicable to derivatives of this compound for specific scientific applications (Xue Si-jia, 2011).

Sila-Analogues of Piperidine Derivatives

Research into sila-analogues of piperidine derivatives, such as those replacing carbon spirocenters with silicon, has shown that these modifications can significantly impact the pharmacological properties of the compounds. This suggests that similar strategies could be applied to this compound derivatives to explore their potential applications in drug discovery and development (Tacke et al., 2003).

Pharmacological Applications

The pharmacological applications of piperidine derivatives have been extensively studied, with research into compounds such as TAK-220, a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity. This highlights the therapeutic potential of piperidine derivatives in treating infectious diseases, suggesting possible research avenues for this compound in similar contexts (Imamura et al., 2006).

Mechanism of Action

While the specific mechanism of action for 1-(4-Isocyanatobenzyl)piperidine is not available, piperidine derivatives have been studied for their various physiological activities. Piperine, a piperidine alkaloid, has shown remarkable pharmacological properties in some pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .

Safety and Hazards

1-(4-Isocyanatobenzyl)piperidine is a chemical that requires careful handling. It is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-[(4-isocyanatophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-11-14-13-6-4-12(5-7-13)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZPAQMEUGJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594535
Record name 1-[(4-Isocyanatophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-46-5
Record name 1-[(4-Isocyanatophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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